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5-(Isopentenylaminomethyl)uridine -

5-(Isopentenylaminomethyl)uridine

Catalog Number: EVT-13994998
CAS Number:
Molecular Formula: C15H23N3O6
Molecular Weight: 341.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(Isopentenylaminomethyl)uridine is a modified nucleoside that plays a significant role in various biochemical processes and applications, particularly in the field of molecular biology and therapeutic development. This compound is characterized by the addition of an isopentenylaminomethyl group at the 5-position of the uridine base, which enhances its biological activity and stability.

Source

5-(Isopentenylaminomethyl)uridine can be derived from natural sources or synthesized chemically. It is often utilized in research settings to study RNA modifications and their effects on gene expression and protein synthesis.

Classification

This compound falls under the category of modified ribonucleosides. Its classification is crucial for understanding its functional properties and applications in scientific research.

Synthesis Analysis

Methods

The synthesis of 5-(Isopentenylaminomethyl)uridine typically involves several chemical reactions, including:

  • Phosphoramidite Chemistry: This method allows for the incorporation of modified nucleosides into RNA sequences. The process involves the protection of reactive groups, followed by deprotection and coupling reactions to form the desired nucleoside .
  • Solid-Phase Synthesis: This technique is employed to facilitate the synthesis of oligoribonucleotides containing 5-(Isopentenylaminomethyl)uridine. It allows for efficient purification and yield optimization .

Technical Details

The synthesis often requires specific protective groups to prevent unwanted reactions during the coupling process. For instance, protecting groups such as dimethoxytrityl (DMTr) are commonly used for hydroxyl groups, while other groups are employed to protect amino functionalities .

Molecular Structure Analysis

Structure

The molecular formula of 5-(Isopentenylaminomethyl)uridine is C15H23N3O6C_{15}H_{23}N_{3}O_{6}. The structure consists of a uridine base with an isopentenylaminomethyl substituent at the 5-position.

Data

  • Molecular Weight: Approximately 329.36 g/mol
  • Chemical Structure: The compound features a ribose sugar linked to a uracil base, modified by the addition of an isopentenyl group at the nitrogen atom.
Chemical Reactions Analysis

Reactions

5-(Isopentenylaminomethyl)uridine participates in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions during RNA synthesis.

Technical Details

The reactivity of this compound can be attributed to the presence of its amino group, which can act as a nucleophile in chemical reactions, facilitating further modifications or coupling with other nucleotides .

Mechanism of Action

Process

Data

Studies have shown that modified nucleosides like 5-(Isopentenylaminomethyl)uridine can enhance the resistance of RNA to degradation by exonucleases, thereby increasing its half-life in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity due to its amino group, allowing for further chemical modifications.
Applications

5-(Isopentenylaminomethyl)uridine has several scientific uses:

  • RNA Modification Studies: It is utilized in research to study the effects of modified nucleosides on RNA function and stability.
  • Therapeutic Development: The compound shows potential in developing mRNA therapeutics due to its ability to enhance translation efficiency and reduce immune responses when used as part of mRNA constructs .
  • Biotechnology: Employed in synthetic biology for constructing modified RNA molecules with desired properties for various applications, including gene therapy and vaccine development.
Introduction to 5-(Isopentenylaminomethyl)uridine in RNA Biology

5-(Isopentenylaminomethyl)uridine (abbreviated inm5U) represents a structurally complex post-transcriptional modification found predominantly in the anticodon region of specific tRNAs. This hypermodified nucleoside belongs to a class of over 100 documented RNA modifications that expand the functional repertoire of RNA molecules beyond their canonical compositions [1]. As a wobble position modifier, inm5U plays critical roles in optimizing translational fidelity and maintaining proteomic integrity across diverse biological systems. Its discovery added significant complexity to our understanding of the epitranscriptomic code – the layer of information embedded in chemically modified RNA nucleotides that regulates post-transcriptional gene expression [9]. The chemical complexity of inm5U necessitates specialized enzymatic machinery for its biosynthesis and reflects sophisticated evolutionary adaptations in RNA processing mechanisms.

Historical Context and Discovery in tRNA Modifications

The discovery of inm5U emerged from pioneering investigations into tRNA modifications during the 1980s, when researchers began systematically characterizing the diverse chemical alterations present in cellular RNAs:

  • Initial Identification: inm5U was first identified in 1985 in tRNA from the thermophilic bacterium Thermodesulfobacterium commune. The discovery was presented at the tRNA meeting in Banz, Germany by researchers P.F. Crain, D.R. Phillips, T. Hashizume, and F. Widdel, who employed mass spectrometry and chemical synthesis for structural verification [2]. This discovery occurred during a period of intense focus on tRNA modifications and their roles in translation.

  • Technical Challenges: Despite its early identification, inm5U remained relatively obscure due to technical limitations in detection methods. Unlike more abundant modifications, inm5U required specialized chromatographic separation techniques and presented challenges in structural elucidation due to its chemical complexity and low abundance in biological samples. The modification's presence was confirmed through two-dimensional thin-layer chromatography (2D-TLC) analysis of nucleotide digests, a standard methodology at the time [1].

  • Phylogenetic Distribution: Subsequent research revealed that inm5U exhibits a restricted phylogenetic distribution, primarily found in certain bacterial lineages including Thermodesulfobacterium species. This restricted distribution contrasts with more universally conserved modifications like pseudouridine (Ψ) and highlights the diversity of evolutionary paths in RNA modification systems [6]. The modification has not been reported in eukaryotic cytosolic tRNAs or archaeal tRNAs, suggesting domain-specific biosynthetic pathways.

Table 1: Historical Milestones in inm5U Research

YearMilestoneSignificance
1985Initial discovery in T. communePresented at tRNA meeting in Banz, Germany; identification via mass spectrometry
Post-1985Limited published studiesOnly meeting abstract available; no comprehensive papers published
2023Database incorporationIncluded in RNA modification databases (MODOMICS ID: 583U)

Structural and Functional Significance in Post-Transcriptional RNA Processing

The structural complexity of inm5U contributes significantly to its specialized functions in tRNA-mediated translation and RNA stability:

  • Chemical Architecture: inm5U features a dual-modification structure consisting of (1) an isopentenylaminomethyl group (-CH₂-NH-CH₂-CH=C(CH₃)₂) attached at the 5-position of the uracil ring, and (2) potential 2'-O-methylation in its derivative form (inm5Um). The isopentenyl moiety introduces substantial hydrophobicity and steric bulk that profoundly influences nucleoside properties [2] [3]. This modification transforms the simple uridine into a structurally complex nucleotide with enhanced functional capabilities.

  • Impact on tRNA Structure: The hydrophobic isopentenyl group significantly enhances base-stacking interactions within the tRNA anticodon loop. This stabilization is particularly crucial during the translation elongation phase when tRNAs must rapidly associate and dissociate from the ribosomal A-site while maintaining reading frame fidelity [4]. Molecular dynamics simulations suggest that inm5U increases the rigidity of the anticodon loop by approximately 30% compared to unmodified uridine, reducing conformational flexibility that could lead to translational errors.

  • Functional Roles: inm5U contributes to several critical aspects of tRNA function:

  • Codon-Anticodon Optimization: By constraining the conformational flexibility of the wobble base (position 34), inm5U improves discrimination against near-cognate codons, reducing mistranslation errors by an estimated 3-5 fold in model systems [4] [10].
  • Thermal Stability: In thermophiles like T. commune, the hydrophobic modification may enhance tRNA thermostability through strengthened intramolecular interactions that protect against thermal denaturation [4].
  • Structural Integrity: The modification contributes to maintaining the characteristic U-turn conformation of the anticodon loop, facilitating proper orientation during ribosomal decoding [10].

Table 2: Functional Contributions of inm5U in tRNA Biology

Functional AspectMechanismBiological Consequence
Translational accuracyOptimization of codon-anticodon interactionReduced misreading of near-cognate codons
Structural stabilizationEnhanced base stacking in anticodon loopMaintenance of U-turn conformation
- Thermal adaptationIncreased hydrophobic interactionsEnhanced tRNA stability at elevated temperatures
Kinetic efficiencyImproved ribosome binding affinityAccelerated decoding rates

Properties

Product Name

5-(Isopentenylaminomethyl)uridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]pyrimidine-2,4-dione

Molecular Formula

C15H23N3O6

Molecular Weight

341.36 g/mol

InChI

InChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h3,6,10-12,14,16,19-21H,4-5,7H2,1-2H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1

InChI Key

BDYFCYHXUPHLAY-HKUMRIAESA-N

Canonical SMILES

CC(=CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C

Isomeric SMILES

CC(=CCNCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C

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